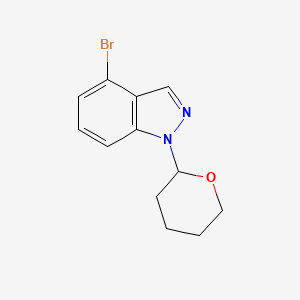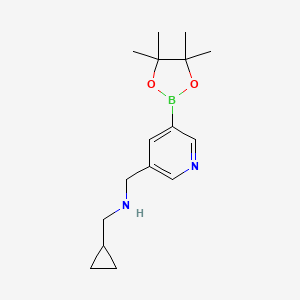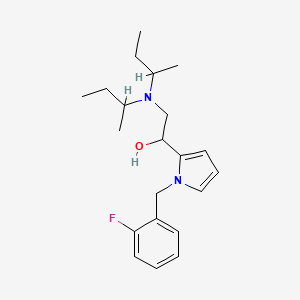![molecular formula C12H18N2OS B1443054 1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide CAS No. 1311318-22-5](/img/structure/B1443054.png)
1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide
Descripción general
Descripción
This compound, also known as S-{3-[(dimethylamino)methyl]phenyl} dimethylthiocarbamate , has a molecular formula of C12H18N2OS . It has a molecular weight of 238.35 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2OS/c1-13(2)9-10-6-5-7-11(8-10)16-12(15)14(3)4/h5-8H,9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Reactions and Derivatives
- Chemical Reactions and Derivatives : N-Phenylmaltimide, when reacted with chlorosulfonic acid, yields sulfonyl chloride, which affords corresponding sulfonamides when treated with dimethylamine or aniline. Further reactions with diethylamine or other amines can lead to various derivatives, indicating the chemical versatility of these compounds (Cremlyn & Nunes, 1987).
Synthesis Applications
- Regioselective Synthesis and Screening : In a study on the synthesis of N-phenylpyrazole derivatives, the reaction of certain compounds with dimethylformamide-dimethylacetal (DMF-DMA) was explored. This study highlights the role of dimethylformamide derivatives in regioselective synthesis processes, which are important in medicinal chemistry (Farag et al., 2008).
- Environmentally Benign Synthesis : A study reported an environmentally friendly protocol for synthesizing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes using dimethylformamide derivatives. This approach emphasizes the role of these compounds in sustainable chemistry (Pandit et al., 2016).
Analytical Applications
- Gas-Liquid Chromatography : Dimethylformamide derivatives have been found to react with primary sulfonamides to form N-dimethylaminomethylene derivatives, which possess excellent properties for gas-liquid chromatographic analysis. This underscores their utility in analytical chemistry (Vandenheuvel & Gruber, 1975).
Environmental and Biological Studies
- Microbial Degradation : Research on the microbial degradation of N,N-dimethylformamide by Paracoccus sp. strain DMF-3 highlights the environmental significance of understanding the degradation pathways of dimethylformamide derivatives (Zhou et al., 2018).
Pharmaceutical Research
- Tautomeric Behavior in Pharmaceuticals : The tautomeric behavior of sulfonamide derivatives, including those containing dimethylformamide structures, has been investigated, demonstrating their relevance in pharmaceutical and medicinal chemistry (Erturk et al., 2016).
Propiedades
IUPAC Name |
S-[3-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-13(2)9-10-6-5-7-11(8-10)16-12(15)14(3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIXTTINIZSBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)SC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



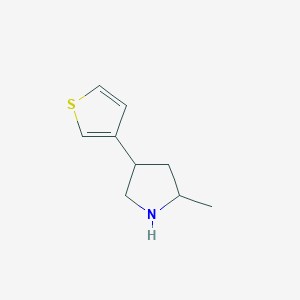
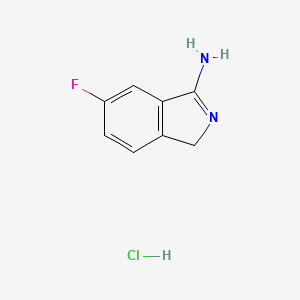
![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)
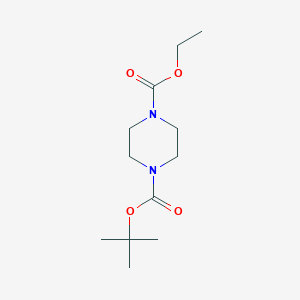
![(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1442980.png)

